molecular formula C13H18O2 B2524022 (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol CAS No. 2059914-99-5

(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

Cat. No. B2524022
CAS RN: 2059914-99-5
M. Wt: 206.285
InChI Key: BJKWKWODHKPZTO-NWDGAFQWSA-N
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Description

The compound (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a chiral molecule that is part of the cyclobutane family, characterized by a four-membered ring structure. This particular compound includes a benzyloxy substituent and two methyl groups, which contribute to its stereochemistry and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related cyclobutane derivatives and their synthesis, molecular structure, and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring and the need for stereochemical control. Paper describes an efficient synthetic route for a benzocyclobutane derivative, which involves the racemization of an undesired enantiomer and resolution with a chiral amine. This process could potentially be adapted for the synthesis of (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol by modifying the starting materials and reaction conditions to introduce the benzyloxy group and control the stereochemistry at the relevant centers.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is crucial for their chemical behavior. Paper discusses the molecular and crystal structure of a related compound determined by X-ray diffraction, highlighting the importance of stereochemistry in the dimerization process. The centrosymmetric nature of the molecule in the study suggests that similar stereochemical considerations would be important for (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, particularly in terms of its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, often influenced by their strained ring system and substituents. Paper explores the synthesis of 1,3-dimethylidenecyclobutanes with different substituents, which can undergo redox reactions. Although not directly related to the compound of interest, this paper suggests that (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol may also participate in redox reactions, and its benzyloxy group could influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are determined by their molecular structure. While the papers provided do not specifically address the properties of (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, they do offer insights into related compounds. For example, the presence of electron-donating or withdrawing groups can affect the photophysical properties, as mentioned in paper . This implies that the benzyloxy group in the compound of interest could similarly affect its properties, such as solubility, boiling point, and reactivity under light exposure.

Scientific Research Applications

Enantioselective Synthesis and Applications in Drug Development

(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a crucial intermediate in the enantioselective synthesis of various compounds. For example, it plays a significant role in the synthesis of (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir, an efficacious anti-AIDS drug. This synthesis process, which begins with sodium erythorbate, involves 14 steps of functional group manipulations, highlighting its complexity and importance in medicinal chemistry (Ikunaka et al., 2002).

Structural Analysis and Crystallography

The compound's structural features are also of significant interest. For instance, the molecular and crystal structure of related compounds, such as methyl(±)-2-((1R,3R)-3-{2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate, have been determined using single crystal X-ray diffraction. These studies are crucial for understanding the compound's physical and chemical properties, which can be essential for its application in various fields (Makaev et al., 2006).

Applications in Photochemistry

The compound and its derivatives are also explored in photochemistry. For example, photochemical reactions involving similar compounds have been studied, such as the irradiation of 1,5-anhydro-4,6-O-benzylidene-1,2-dideoxy-D-threo-hex-1-en-3-ulose in 2,3-dimethylbut-2-ene. These studies contribute to the understanding of photochemical behaviors and potential applications in this field (Collins & Whitton, 1973).

Synthesis of Novel Compounds

Furthermore, this compound serves as a starting material or intermediate in the synthesis of various novel compounds. For instance, synthesis and crystal structure analysis of compounds like 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea have been conducted, showcasing its versatility and importance in organic synthesis (Yin et al., 2012).

properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKWKWODHKPZTO-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OCC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

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